molecular formula C13H13N3O B1618742 N-(4,6-dimethylpyrimidin-2-yl)benzamide CAS No. 53456-48-7

N-(4,6-dimethylpyrimidin-2-yl)benzamide

Cat. No.: B1618742
CAS No.: 53456-48-7
M. Wt: 227.26 g/mol
InChI Key: LAUIJKHQFINMSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,6-Dimethylpyrimidin-2-yl)benzamide is a chemical compound with the molecular formula C13H13N3O and a molecular weight of 227.26 g/mol . It is characterized by the SMILES code O=C(NC1=NC(C)=CC(C)=N1)C2=CC=CC=C2, which describes its molecular structure featuring a benzamide group linked to a 4,6-dimethylpyrimidin-2-yl ring system . Compounds containing the 4,6-dimethylpyrimidin-2-ylamine functional group are of significant interest in medicinal and agrochemical research. This structural motif is a key building block in the synthesis of various active molecules. For instance, similar substructures are found in sulfonamide antibiotics like Sulfamethazine, which acts by inhibiting dihydropteroate synthase in bacteria . As such, this compound serves as a valuable intermediate for researchers developing new pharmaceutical candidates or investigating biological mechanisms. It is also a crucial precursor in organic synthesis for creating more complex molecules with potential herbicidal or fungicidal activities. This product is intended for research and development use in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

53456-48-7

Molecular Formula

C13H13N3O

Molecular Weight

227.26 g/mol

IUPAC Name

N-(4,6-dimethylpyrimidin-2-yl)benzamide

InChI

InChI=1S/C13H13N3O/c1-9-8-10(2)15-13(14-9)16-12(17)11-6-4-3-5-7-11/h3-8H,1-2H3,(H,14,15,16,17)

InChI Key

LAUIJKHQFINMSM-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)NC(=O)C2=CC=CC=C2)C

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)C2=CC=CC=C2)C

Origin of Product

United States

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Methodologies

Spectroscopic techniques are crucial for elucidating the molecular structure of N-(4,6-dimethylpyrimidin-2-yl)benzamide, confirming its elemental composition and the connectivity of its atoms.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoyl ring, typically in the range of δ 7.4-8.1 ppm. researchgate.netrsc.org The protons in the ortho positions (adjacent to the carbonyl group) would be the most deshielded. The amide proton (N-H) is anticipated to appear as a broad singlet at a downfield chemical shift, likely above δ 10.0 ppm, due to hydrogen bonding and the influence of the adjacent carbonyl and pyrimidine (B1678525) ring. researchgate.netrsc.org The pyrimidine ring contains a single aromatic proton which would appear as a singlet, estimated to be around δ 6.7-7.0 ppm. The two methyl groups attached to the pyrimidine ring are chemically equivalent and would produce a sharp singlet at approximately δ 2.4-2.5 ppm. mdpi.com

¹³C NMR: The carbon-13 NMR spectrum would provide further structural confirmation. The carbonyl carbon of the amide is the most deshielded, with an expected resonance around δ 165-170 ppm. spectrabase.comjapsonline.com The carbons of the benzoyl ring would appear in the aromatic region (δ 127-135 ppm). spectrabase.comorganicchemistrydata.org For the pyrimidine moiety, the two carbons bearing the methyl groups (C4 and C6) are expected around δ 167-168 ppm, the unsubstituted carbon (C5) around δ 115-117 ppm, and the carbon attached to the amide nitrogen (C2) around δ 160-162 ppm. The methyl carbons would give a signal in the aliphatic region, around δ 23-24 ppm. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on data from analogous structures.

AssignmentPredicted ¹H NMR Shift (δ, ppm)Predicted ¹³C NMR Shift (δ, ppm)
Benzoyl C=O-166.0
Benzoyl C-1 (ipso)-133.0
Benzoyl C-2, C-6 (ortho)~7.9 - 8.1~128.5
Benzoyl C-3, C-5 (meta)~7.4 - 7.6~127.5
Benzoyl C-4 (para)~7.5 - 7.7~132.0
Amide N-H>10.0 (broad)-
Pyrimidine C-2-~161.0
Pyrimidine C-4, C-6-~167.5
Pyrimidine C-5~6.8~116.0
Pyrimidine -CH₃~2.4~23.5

Infrared (IR) and Raman spectroscopy are used to identify the functional groups within the molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to exhibit several key absorption bands. A prominent band for the N-H stretching vibration of the amide group should appear in the region of 3200-3400 cm⁻¹. The carbonyl (C=O) stretching vibration will produce a strong, sharp absorption typically between 1650 and 1680 cm⁻¹. japsonline.com Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will appear just below 3000 cm⁻¹. Vibrations corresponding to the C=N and C=C bonds within the pyrimidine and benzene (B151609) rings would be observed in the 1400-1600 cm⁻¹ fingerprint region. researchgate.net

Raman spectroscopy, being complementary to IR, would be particularly useful for observing the symmetric vibrations of the aromatic rings and the C=S bond if a thioamide analogue were considered. researchgate.net

Table 2: Principal Infrared Absorption Frequencies for this compound Frequencies are representative and based on typical values for the functional groups.

Vibrational ModeFunctional GroupExpected Frequency (cm⁻¹)
N-H StretchAmide3200 - 3400
Aromatic C-H StretchBenzene Ring3000 - 3100
Aliphatic C-H StretchMethyl Groups2850 - 2980
C=O StretchAmide (Amide I band)1650 - 1680
N-H BendAmide (Amide II band)1510 - 1570
C=C/C=N StretchAromatic/Pyrimidine Rings1400 - 1600

Mass spectrometry is an essential tool for confirming the molecular weight and elemental formula of a compound. nih.govmdpi.com

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can confirm the elemental formula of this compound. For the molecular formula C₁₃H₁₃N₃O, the calculated monoisotopic mass is 227.10586 g/mol . guidechem.com An experimental HRMS measurement yielding a value within a few parts per million (ppm) of this theoretical mass would unambiguously confirm the compound's formula.

Electron Ionization Mass Spectrometry (EI-MS): EI-MS provides information about the molecular weight and offers insight into the structure through analysis of fragmentation patterns. mdpi.com The mass spectrum for this compound would be expected to show a molecular ion peak [M]⁺ at m/z = 227. Key fragmentation pathways would likely involve the cleavage of the amide bond. A significant fragment would be the benzoyl cation [C₆H₅CO]⁺ at m/z = 105. Another major fragmentation would result in the formation of the [4,6-dimethylpyrimidin-2-yl]aminyl radical or related ions, with a primary ion at m/z = 122 representing the [C₆H₈N₃]⁺ fragment. mdpi.com

X-ray Crystallography and Solid-State Structural Studies

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

As of this writing, a single-crystal X-ray diffraction structure for this compound has not been reported in the Cambridge Structural Database (CSD) or other public repositories. Therefore, a definitive experimental determination of its solid-state conformation, bond parameters, and absolute configuration is not currently possible. The molecule itself is achiral, so absolute configuration determination would not be applicable unless it were crystallized with a chiral co-former.

Although a specific crystal structure is unavailable, the nature of the intermolecular interactions can be predicted by examining the crystal structures of closely related compounds. researchgate.netnih.gov Molecules such as sulfamethazine (B1682506) (which contains the 4,6-dimethylpyrimidin-2-ylamino group) and various N-aryl benzamides have been extensively studied. nih.govnih.gov

These studies indicate that the crystal packing of this compound would be dominated by hydrogen bonding. A highly probable and stabilizing interaction is the formation of a centrosymmetric dimer through intermolecular N-H···N hydrogen bonds. researchgate.net In this motif, the amide proton (N-H) of one molecule would donate to one of the ring nitrogen atoms of a neighboring molecule, and vice-versa, creating a robust R²₂(8) graph set motif. Alternatively, N-H···O hydrogen bonds involving the amide carbonyl oxygen could also play a significant role in the crystal packing. nih.gov

Hydrogen Bonding Network Characterization in Crystalline Architectures

The analysis of the crystalline architecture of N-(4,e-dimethylpyrimidin-2-yl)benzamide would involve a detailed study of its single-crystal X-ray diffraction data. This analysis is fundamental to understanding the supramolecular assembly of the compound, which is dictated by intermolecular forces, primarily hydrogen bonds.

In the solid state, molecules of this compound would be expected to form specific, repeating patterns stabilized by hydrogen bonds. The key components for these interactions are the amide proton (N-H) as a hydrogen bond donor, the carbonyl oxygen (C=O) as an acceptor, and the nitrogen atoms of the pyrimidine ring as additional acceptors.

Research on analogous structures, such as N-(pyrimidin-2-yl)benzenesulfonamides and co-crystals of 2-amino-4,6-dimethylpyrimidine (B23340), reveals common hydrogen bonding motifs. researchgate.netcardiff.ac.uk For instance, it is common for related molecules to form centrosymmetric dimers through N-H···N hydrogen bonds, creating a characteristic R²₂(8) graph-set motif. researchgate.net In this arrangement, the amide proton of one molecule would bond to one of the pyrimidine nitrogen atoms of a second, inversion-related molecule, and vice-versa.

A hypothetical data table for the hydrogen bonding geometry, derived from X-ray crystallography, would typically include the following parameters:

D—H···AD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N-H···NValueValueValueValue
N-H···OValueValueValueValue
C-H···OValueValueValueValue
C-H···πValueValueValueValue
This table is for illustrative purposes only. The values are dependent on experimental determination.

The "D-H···A" column specifies the donor (D), hydrogen (H), and acceptor (A) atoms involved in the bond. The subsequent columns provide the bond lengths and angles that define the strength and geometry of these interactions. Weaker interactions, such as C-H···O or C-H···π bonds, also play a crucial role in stabilizing the three-dimensional crystal packing. cardiff.ac.uk

Conformational Preferences and Rotational Isomerism Studies

The conformational landscape of this compound is primarily defined by the rotational freedom around its single bonds. The most significant of these are the rotation around the C-N amide bond and the bonds connecting the amide linker to the phenyl and pyrimidine rings.

Rotational Isomerism of the Amide Bond: The C-N bond of an amide group has a partial double-bond character due to resonance. This restricts rotation, leading to the possible existence of two planar or near-planar isomers: cis and trans. nih.gov These isomers can often be detected and quantified using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through variable temperature (VT-NMR) experiments. mdpi.comnih.gov The energy barrier for this rotation in related benzamides is typically high enough to allow for the observation of distinct signals for each isomer at room temperature. mdpi.com

Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating conformational preferences. mdpi.com These calculations can predict the relative energies of different conformers and the energy barriers for their interconversion.

A detailed study would yield data that could be summarized as follows:

Table of Calculated Rotational Barriers and Conformational Energies

Parameter Method Solvent Calculated Value (kcal/mol)
Amide C-N Rotational Barrier DFT (e.g., M06-2X/6-311+G*) e.g., DMSO Value
Energy Difference (trans vs. cis) DFT e.g., Gas Phase Value
Phenyl-Amide Torsion Barrier DFT e.g., Gas Phase Value
Pyrimidine-Amide Torsion Barrier DFT e.g., Gas Phase Value

This table is for illustrative purposes only and requires data from specific computational studies.

Such studies provide critical insight into the molecule's flexibility and the predominant shapes it adopts in different environments, which are essential for understanding its chemical behavior.

Chemical Reactivity and Transformation Pathways

Reactivity at the Benzamide (B126) Moiety

The benzamide portion of the molecule consists of a stable amide linkage and an aromatic benzoyl ring, both of which can participate in chemical transformations.

The amide bond is known for its general stability, a characteristic that is fundamental to the structure of peptides and various pharmaceutical compounds. researchgate.net The hydrolysis of an amide bond, which results in its cleavage to form a carboxylic acid and an amine, typically requires harsh conditions such as strong acids or bases at elevated temperatures.

The stability of the amide linkage in N-(4,6-dimethylpyrimidin-2-yl)benzamide is significant. In the context of related structures, studies on formylated ethylenediamines have established a qualitative order of reactivity for amide bond hydrolysis under mild alkaline conditions. This research indicates that benzoyl-amides (PhCO-N) are substantially less reactive and more stable than formyl-amides (HCO-N). lew.ro The general order of increasing reactivity is as follows: PhCO-N < HCO-N(alkyl)₂ < HCO-NH(alkyl) < HCO-N(COPh). lew.ro This suggests that the benzamide bond in the title compound is inherently robust and resistant to cleavage under mild conditions. While specific kinetic studies on the hydrolysis of this compound are not widely documented, the general principles of amide chemistry suggest its considerable stability. researchgate.netmdpi.com

The benzoyl ring is a standard aromatic system, but its reactivity towards electrophilic aromatic substitution (EAS) is heavily influenced by the substituent it carries—in this case, the C-terminal of the amide group (-CONH-R). The carbonyl component of the amide is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack. masterorganicchemistry.com Furthermore, it directs incoming electrophiles to the meta-position. youtube.com

Common electrophilic aromatic substitution reactions, such as nitration and halogenation, are therefore expected to proceed with meta-selectivity on the benzoyl ring of this compound. youtube.comwikipedia.org For instance, nitration using a mixture of nitric acid and sulfuric acid would be expected to yield N-(4,6-dimethylpyrimidin-2-yl)-3-nitrobenzamide. libretexts.org Similarly, halogenation with a halogen (e.g., Br₂) and a Lewis acid catalyst (e.g., FeBr₃) would likely produce the corresponding 3-halo-substituted derivative.

Table 1: Predicted Electrophilic Aromatic Substitution Reactions on the Benzoyl Moiety
ReactionReagentsPredicted Major ProductReference
NitrationHNO₃, H₂SO₄N-(4,6-dimethylpyrimidin-2-yl)-3-nitrobenzamide masterorganicchemistry.comlibretexts.org
BrominationBr₂, FeBr₃3-bromo-N-(4,6-dimethylpyrimidin-2-yl)benzamide wikipedia.org
Acylation (Friedel-Crafts)RCOCl, AlCl₃Reaction is generally unsuccessful on strongly deactivated rings. wikipedia.org

Reactivity of the Pyrimidine (B1678525) Ring

The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes it generally resistant to electrophilic attack but susceptible to nucleophilic reactions.

Electrophilic aromatic substitution on the pyrimidine core is significantly more difficult than on benzene (B151609). The ring nitrogens strongly withdraw electron density, deactivating the ring towards attack by electrophiles. wikipedia.org In the rare instances that such reactions occur, substitution is directed to the C-5 position, which is the most electron-rich carbon on the ring. The presence of two electron-donating methyl groups at C-4 and C-6, along with the benzamido group at C-2, slightly mitigates this deactivation but does not render the ring reactive enough for most standard electrophilic substitutions.

The electron-deficient nature of the pyrimidine ring makes it a target for nucleophiles. Nucleophilic attack typically occurs at the carbon atoms most depleted of electrons, which are positions 2, 4, and 6. In this compound, these positions are already substituted. If a good leaving group, such as a halogen, were present at one of these positions, a nucleophilic aromatic substitution (SNAr) reaction could occur.

In the absence of a leaving group, strong nucleophiles can add to the ring, sometimes leading to ring-opening or ring transformation reactions. wur.nl For example, studies on related pyrimidine systems have shown that strong nucleophiles like the amide ion (NH₂⁻) can attack at the C-4 or C-6 positions, potentially initiating a cascade of reactions that results in a different heterocyclic system. wur.nl

A key feature of the 4,6-dimethylpyrimidine (B31164) moiety is the enhanced reactivity of the methyl groups. These methyl groups are considered 'active' because the protons on their carbon atoms are acidic. stackexchange.com This acidity is a result of the strong electron-withdrawing effect of the pyrimidine ring nitrogens, which can stabilize the resulting carbanion (conjugate base) through resonance.

This increased acidity allows the methyl groups to participate in base-catalyzed condensation reactions, particularly aldol-type reactions with aldehydes and ketones. stackexchange.com For example, in the presence of a suitable base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), the methyl groups of this compound could react with benzaldehyde (B42025) to form a styryl-substituted pyrimidine derivative. stackexchange.com

Table 2: Reactivity of Active Methyl Groups on the Pyrimidine Ring
Reaction TypeReagentsPotential ProductReference
Aldol-type CondensationBenzaldehyde, DBU (catalyst)N-(4-methyl-6-styrylpyrimidin-2-yl)benzamide stackexchange.com

Regioselectivity and Stereoselectivity in Chemical Reactions

There is a significant lack of specific data in the reviewed literature concerning the regioselective and stereoselective reactions of this compound. While general principles of reactivity for the pyrimidine and benzamide moieties are established, dedicated studies on how these principles apply to this specific compound are absent.

For related compounds, regioselectivity is a key consideration. For instance, in the amination of 6-aryl-2,4-dichloropyrimidines, reactions strongly favor substitution at the C4 position. This selectivity is attributed to the formation of a more stable Meisenheimer intermediate. However, without experimental data, it is not possible to confirm if this compound would exhibit predictable regioselectivity in similar substitution reactions on its pyrimidine ring.

Similarly, stereoselective outcomes are highly dependent on the reaction type and catalysts used. Studies on other benzamide derivatives, such as the nickel-catalyzed asymmetric synthesis of α-arylbenzamides from vinyl amides, demonstrate that high enantioselectivity can be achieved with appropriate chiral ligands. Whether the N-(4,6-dimethylpyrimidin-2-yl) moiety would influence the stereochemical course of such reactions remains an open question.

Oxidative and Reductive Transformations

Direct experimental studies on the oxidative and reductive transformations of this compound are not described in the available scientific literature. However, the reactivity of related structures provides some predictive insights.

Oxidative Transformations: The benzamide and dimethylpyrimidine moieties are generally stable to mild oxidizing agents. However, under specific conditions, transformations can be initiated. For instance, oxidative cyclization is a known reaction for N-allylbenzamides, which can be converted to oxazolines. It is plausible that if this compound were modified with a suitable reactive group, it could undergo similar intramolecular oxidative reactions.

Reductive Transformations: The amide linkage in benzamides can be reduced to an amine using powerful reducing agents like lithium aluminum hydride (LiAlH4). This reaction typically proceeds under harsh conditions. The pyrimidine ring, being electron-deficient, can also be susceptible to reduction, although this often requires catalytic hydrogenation or dissolving metal reductions. The table below outlines potential, though unconfirmed, reductive transformations based on the general reactivity of the functional groups present in the molecule.

Table 1: Hypothetical Reductive Transformations of this compound

Reagent Potential Product Reaction Type
LiAlH₄ Benzyl(4,6-dimethylpyrimidin-2-yl)amine Amide Reduction

Note: The reactions and products listed in this table are hypothetical and based on the general reactivity of the functional groups. They have not been experimentally verified for this compound.

Cyclization Reactions and Fused Heterocycle Formation

The use of this compound as a direct precursor for the synthesis of fused heterocyclic systems through intramolecular cyclization is not documented. Research on the formation of fused heterocycles typically involves pyrimidine or benzamide derivatives that are pre-functionalized to facilitate cyclization.

For example, N-acyliminium ions, which can be generated from amide derivatives, are known to undergo intramolecular cyclization with aromatic rings to form complex heterocyclic systems. In one study, N-acyliminium ions reacted with activated pyridine (B92270) rings, showing a preference for cyclization at the position para to the electron-donating substituent. If an appropriate activating group were present on the benzoyl portion of this compound, a similar intramolecular cyclization onto the pyrimidine ring could theoretically occur, leading to a fused polycyclic structure.

Furthermore, studies have shown the synthesis of N-(pyrazolo[1,5-a]pyrimidin-2-yl)benzamides from N-(5-amino-4-cyano-1H-pyrazol-3-yl)benzamide. This demonstrates that benzamide-substituted heterocycles can serve as building blocks for more complex fused systems, though it does not involve the direct cyclization of this compound itself.

Design and Synthesis of Derivatives and Analogs of N 4,6 Dimethylpyrimidin 2 Yl Benzamide

Modifications on the Benzoyl Ring

The benzoyl ring is a primary target for structural modification, offering opportunities to modulate the molecule's properties through the introduction of various substituents.

Substituent Effects on Benzamide (B126) Reactivity and Properties

Electron-Donating Groups (EDGs): Substituents such as alkyl (e.g., -CH₃), and alkoxy (e.g., -OCH₃) groups increase the electron density of the benzene (B151609) ring through inductive and resonance effects. This generally enhances the ring's reactivity towards electrophilic substitution. lumenlearning.comstpeters.co.in In the context of N-arylbenzamides, the introduction of EDGs can impact properties like solubility and binding affinity in biological systems. For instance, in a series of N-substituted benzamide derivatives, the presence and position of substituents were found to be critical for their activity. slideshare.net

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), and halogens (-Cl, -Br) decrease the electron density of the ring, thereby deactivating it towards electrophilic attack but making it more susceptible to nucleophilic aromatic substitution. lumenlearning.comstpeters.co.in In a study of N-substituted benzamide derivatives, the presence of a chlorine atom or a nitro group on the benzoyl ring was found to significantly decrease the anti-proliferative activity of the compounds. slideshare.net

The following table summarizes the general effects of common substituents on the properties of benzamide derivatives.

SubstituentPosition on Benzoyl RingElectronic EffectImpact on Reactivity/Properties
-OCH₃paraElectron-Donating (Resonance)Activates the ring towards electrophilic substitution.
-CH₃paraElectron-Donating (Inductive)Weakly activates the ring towards electrophilic substitution.
-ClparaElectron-Withdrawing (Inductive)Deactivates the ring towards electrophilic substitution.
-NO₂paraElectron-Withdrawing (Resonance & Inductive)Strongly deactivates the ring towards electrophilic substitution.

Exploration of Isomeric Benzamide Scaffolds

The position of the pyrimidin-2-ylamino group on the benzoyl ring defines the isomeric form of the scaffold. While the parent compound is an ortho-isomer (N-(4,6-dimethylpyrimidin-2-yl)benzamide), the synthesis of meta- and para-isomers allows for the exploration of different spatial arrangements of the pyrimidine (B1678525) and benzoyl moieties.

A series of 4-(2-pyrimidinylamino) benzamide derivatives, which are para-isomers, have been synthesized as inhibitors of the Hedgehog signaling pathway. nih.gov The general synthetic route involves the coupling of a substituted 4-aminobenzoic acid with a 2-aminopyrimidine (B69317) derivative. This approach allows for the introduction of various substituents on both the benzoyl and pyrimidine rings, leading to the identification of potent and orally available agents. nih.gov The synthesis of these para-isomers highlights the modular nature of the synthetic strategies available for this class of compounds.

Modifications on the Pyrimidine Ring

The pyrimidine ring offers multiple sites for modification, including the alkyl groups at the 4- and 6-positions and the carbon at the 5-position.

Alterations of Alkyl Groups on the Pyrimidine Core

The methyl groups at the 4- and 6-positions of the pyrimidine ring can be replaced with other alkyl or aryl groups to investigate the impact of steric bulk and lipophilicity on the molecule's properties. The synthesis of such analogs typically involves the condensation of a substituted 1,3-dicarbonyl compound with guanidine (B92328).

For example, a series of 4,6-diarylpyrimidine substituted benzamide derivatives have been synthesized. drughunter.comsciensage.info The synthesis starts with a Claisen-Schmidt condensation between a substituted acetophenone (B1666503) and a substituted benzaldehyde (B42025) to form a chalcone (B49325) (1,3-diarylprop-2-en-1-one). This chalcone is then reacted with guanidine in the presence of a base to construct the 4,6-diaryl-2-aminopyrimidine core. Finally, this is coupled with a benzoic acid derivative to yield the target compound. drughunter.com This methodology allows for a wide range of aryl groups to be introduced at the 4- and 6-positions of the pyrimidine ring.

The following table shows examples of different groups that have been incorporated at the 4- and 6-positions of the pyrimidine ring in related benzamide analogs.

R1 at C4R2 at C6Synthetic Precursor (1,3-dicarbonyl)
MethylMethylAcetylacetone (B45752)
PhenylPhenylDibenzoylmethane
4-ChlorophenylPhenyl1-(4-chlorophenyl)-3-phenylpropane-1,3-dione
4-Methoxyphenyl4-Methoxyphenyl1,3-bis(4-methoxyphenyl)propane-1,3-dione

Introduction of Diverse Heteroatoms or Functional Groups

The 5-position of the pyrimidine ring is a site amenable to electrophilic substitution, allowing for the introduction of various functional groups. libretexts.org This functionalization can significantly alter the electronic properties of the pyrimidine ring and introduce new interaction points.

For instance, the synthesis of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide demonstrates that an acetyl group can be introduced at the 5-position. bohrium.com While this example is a sulfonamide analog, the synthetic principles are applicable to benzamides. The synthesis involves the reaction of a phenylsulfonyl guanidine with acetylacetone, where the acetyl group is already part of the dicarbonyl precursor.

Furthermore, the introduction of a cyano group at the C5 position of 2-amino-4,6-diarylpyrimidines has been shown to increase the acidity of the exocyclic amino group, which can lead to stronger binding to biological targets. nih.gov The synthesis of these 5-cyanopyrimidine (B126568) derivatives can be achieved through multi-component reactions. organic-chemistry.org

Linker Modifications and Bioisosteric Replacements

The amide bond linking the benzoyl and pyrimidine moieties is a critical structural element. Its modification or replacement with a bioisostere can have a profound impact on the compound's conformation, stability, and pharmacokinetic properties. nih.gov

A direct modification of the linker has been demonstrated in the synthesis of 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide. nih.govnih.gov In this analog, a thioether (-S-) group serves as the linker between the pyrimidine ring and the acetamide (B32628) moiety. This was synthesized by reacting 2-thio-4,6-dimethylpyrimidine with 2-chloro-N-phenylacetamide. nih.gov This introduces greater flexibility compared to the direct amide bond.

Bioisosteric replacement of the amide bond is a common strategy in medicinal chemistry to improve metabolic stability and other drug-like properties. researchgate.netcambridgemedchemconsulting.com Several amide bioisosteres have been explored in the context of benzamide derivatives. nih.gov

Thioamides and Selenoamides: The replacement of the amide carbonyl oxygen with sulfur (thioamide) or selenium (selenoamide) has been shown to be a successful strategy in some benzamide series, retaining or even improving biological activity. nih.gov

Urea (B33335): The urea moiety can act as an amide bioisostere, offering an additional hydrogen bond donor. nih.gov

Heterocycles: Five-membered aromatic rings such as 1,2,3-triazoles and oxadiazoles (B1248032) are widely used as amide bond replacements. drughunter.comnih.gov These heterocycles are generally more metabolically stable than amides and can maintain a similar spatial orientation of the connected aromatic rings.

The following table provides an overview of various linker modifications and bioisosteric replacements for the amide group.

Original LinkerModified/Bioisosteric LinkerKey Features
-CO-NH- (Amide)-S-CH₂-CO-NH- (Thioacetamido)Increased flexibility and length.
-CO-NH- (Amide)-CS-NH- (Thioamide)Alters hydrogen bonding and electronic properties.
-CO-NH- (Amide)-NH-CO-NH- (Urea)Additional hydrogen bond donor.
-CO-NH- (Amide)1,2,3-TriazoleMetabolically stable, rigid linker.
-CO-NH- (Amide)1,2,4-OxadiazoleMetabolically stable, maintains planarity.

Exploration of Sulfonamide, Thiourea (B124793), and Urea Linkers

A primary strategy in modifying the parent compound involves replacing the central amide bond with isosteric linkers such as sulfonamide, urea, or thiourea. These groups maintain key hydrogen bonding capabilities but alter the geometry, electronic properties, and stability of the resulting molecules.

Sulfonamide Linkers: The sulfonamide group is a prominent feature in many marketed drugs. cardiff.ac.uk The synthesis of pyrimidine sulfonamide derivatives has been an area of active investigation. cardiff.ac.uk For instance, N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide has been synthesized via a one-pot reaction of phenylsulfonyl guanidine with triethylorthoformate and acetyl acetone. cardiff.ac.uk X-ray crystallography of these derivatives reveals that the molecules often form extensive networks through N—H⋯N hydrogen bonds and π–π stacking interactions between the pyrimidine and phenyl rings. cardiff.ac.uknih.gov Such derivatives have been investigated as inhibitors of carbonic anhydrase isoforms. nih.govnih.gov In some syntheses, the reaction of an amino-containing drug like sulfanilamide (B372717) with benzoyl chloride in a basic medium has been employed to generate sulfonamide derivatives. scirp.org

Urea and Thiourea Linkers: Urea and thiourea functionalities are also frequently incorporated into drug candidates to enhance target binding. nih.gov The synthesis of urea-linked benzamide derivatives has been explored for their potential as inhibitors of breast cancer resistance protein (BCRP), a transporter involved in multidrug resistance. nih.gov Similarly, novel compounds incorporating a thiourea linker combined with a benzenesulfonamide (B165840) moiety have been synthesized and evaluated as potent inhibitors of human carbonic anhydrase (hCA) I and II. nih.gov For example, compounds with the general structure N-({4-[N'-(substituted)sulfamoyl]phenyl}carbamothioyl)benzamide were prepared to target the hCA isoenzymes, which are crucial in conditions like glaucoma. nih.gov The synthesis of thiourea derivatives can also be initiated from 4,6-dimethylpyrimidine-2-thiol, which is prepared by reacting acetylacetone with thiourea. researchgate.net

The inhibitory activities of several synthesized thiourea and sulfonamide derivatives against carbonic anhydrase isoenzymes are detailed below.

Compound IDLinker TypeTarget IsoenzymeInhibition Constant (K_i) (nM)
1c ThioureahCA II5.69 ± 0.43
1d ThioureahCA I20.73 ± 4.32
2d ThioureahCA I13.98 ± 2.57
2f ThioureahCA II8.15 ± 1.5
Data sourced from research on benzamide derivatives with thiourea-substituted benzenesulfonamides as carbonic anhydrase inhibitors. nih.gov

Investigation of Aliphatic and Aromatic Spacers

The introduction of spacer groups between the pyrimidine core and the benzamide portion, or as appendages to the benzamide ring, is a key strategy for optimizing ligand-target interactions. These spacers can modulate the molecule's conformation and span larger distances within a binding pocket.

Aromatic Spacers: In many of the synthesized analogs, the phenyl group of the benzamide or benzenesulfonamide moiety itself acts as a rigid aromatic spacer. Modifications to this spacer, such as the introduction of biphenyl (B1667301) systems, have been explored. mdpi.com For example, derivatives like N-(4-(N-(4,5-dimethylisoxazol-3-yl)sulfamoyl)phenyl)-2-methyl-[1,1′-biphenyl]-3-carboxamide have been synthesized, effectively extending the aromatic system to probe deeper into receptor binding sites. mdpi.com

Aliphatic Spacers: While direct benzamide derivatives predominantly feature aromatic spacers, related analogs incorporating aliphatic linkers have been developed. A notable example is the synthesis of 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivatives. nih.gov In this series, a flexible thio-acetamide linker (-S-CH2-C(O)-NH-) is utilized. The methylene (B1212753) group (-CH2-) serves as a short, flexible aliphatic spacer, allowing for different conformational orientations of the terminal phenyl ring relative to the dimethylpyrimidine core. nih.govnih.gov

Ligand Design Strategies for Specific Molecular Interactions

The design of this compound analogs is often guided by a structure-based approach, utilizing molecular docking and structure-activity relationship (SAR) studies to optimize interactions with specific biological targets.

Target-Specific Design: Derivatives have been rationally designed to inhibit a range of enzymes and proteins.

Sirtuin 2 (SIRT2) Inhibitors: A structure-based optimization led to 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivatives as potent and selective SIRT2 inhibitors for potential cancer therapy. nih.gov The lead compound from this series, 28e, exhibited an IC50 value of 42 nM against SIRT2. nih.gov

Carbonic Anhydrase (CA) Inhibitors: Thiourea-linked benzamide derivatives were designed to selectively inhibit hCA I and hCA II, which are validated targets for glaucoma treatment. nih.gov

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibitors: Novel sulfonamide-derivatives were designed as kinase inhibitors, with molecular docking studies performed against the EGFR T790M/L858R mutant to identify candidates for cancer treatment. scirp.org

Molecular Docking and SAR: Computational studies are crucial in predicting the binding modes and affinities of newly designed ligands. For sulfonamide derivatives targeting EGFR, docking studies revealed key hydrogen bond and hydrophobic interactions within the enzyme's binding pocket. scirp.orgresearchgate.net The binding energies calculated from these simulations help prioritize compounds for synthesis. scirp.org SAR analyses of synthesized compounds further refine the design process. For SIRT2 inhibitors, modifying substituents on the N-phenylacetamide portion led to the identification of derivatives with high potency and selectivity over other sirtuin isoforms like SIRT1 and SIRT3. nih.gov The crystal structures of related sulfonamides confirm the importance of hydrogen bonding (N—H⋯N and N—H⋯O) and π–π interactions in forming stable ligand-receptor complexes. nih.govnih.gov

The calculated binding energies from a molecular docking study of sulfonamide derivatives against the EGFR (TMLR) receptor are presented below.

Compound IDDocking Score (kcal/mol)
4b -147.213
8b -88.1895
3d -86.0797
1c -84.7441
7c -83.6132
Data represents binding free energy calculated by Molegro Virtual Docker (MVD) for designed sulfonamide derivatives against the EGFR (TMLR) receptor (PDB ID: 5EDQ). scirp.org

Mechanistic Studies of Molecular Interactions

Enzyme Inhibition Mechanism Investigations

The unique combination of a benzamide (B126) and a dimethylpyrimidine ring in N-(4,6-dimethylpyrimidin-2-yl)benzamide suggests its potential to interact with a variety of enzymes. The subsequent subsections discuss the probable mechanisms of inhibition against several key enzymes based on the activities of analogous compounds.

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in numerous physiological processes. rsc.org While specific inhibitory data for this compound against human carbonic anhydrase I (hCA I), II (hCA II), and Vibrio cholerae β-carbonic anhydrase (VchCAβ) is not documented, the structural features of the compound allow for informed speculation on its potential inhibitory mechanism.

Many carbonic anhydrase inhibitors feature a zinc-binding group, often a sulfonamide, which coordinates to the Zn(II) ion in the enzyme's active site. rsc.org Although this compound lacks a classical sulfonamide group, the nitrogen atoms of the pyrimidine (B1678525) ring and the carbonyl oxygen of the benzamide could potentially interact with the zinc ion or with amino acid residues in the active site. Studies on pyrimidine-based sulfonamides have shown that the pyrimidine ring can form important interactions within the active site cavity. nih.gov For instance, derivatives of 2-thiocyclopenta[d]pyrimidine-benzenesulfonamides have demonstrated potent inhibition of hCA II, with the pyrimidine tail making additional interactions with isoform-specific residues. nih.gov

The inhibitory mechanism of such compounds typically involves the displacement of the zinc-bound water molecule or hydroxide (B78521) ion, thereby blocking the enzyme's catalytic activity. The binding is often stabilized by a network of hydrogen bonds and van der Waals interactions with amino acid residues lining the active site. rsc.org The dimethyl substituents on the pyrimidine ring of this compound could enhance binding by occupying hydrophobic pockets within the active site, a common feature in the structure-activity relationships of CA inhibitors.

Table 1: Inhibitory Activity of Structurally Related Pyrimidine-based Sulfonamides against Carbonic Anhydrases This table presents data for compounds structurally related to this compound to illustrate potential inhibitory activity. Data for the specific title compound is not available.

Compound Class Target Enzyme Inhibition Constant (Ki)
2-Thiocyclopenta[d]pyrimidine-benzenesulfonamides hCA II 0.11 µM - 0.15 µM nih.gov
2-Thiotetrahydroquinazoline-benzenesulfonamides hCA XII 0.083 µM - 0.087 µM nih.gov
Pyridine-3-sulfonamides hCA I 169 nM - 5400 nM rsc.org
Pyridine-3-sulfonamides hCA II 58.5 nM - 1238 nM rsc.org
Pyridine-3-sulfonamides hCA IX 19.5 nM - 652 nM rsc.org

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the regulation of cholinergic neurotransmission. nih.gov Inhibitors of these enzymes are important for the management of neurodegenerative diseases. nih.gov Research on benzamide and picolinamide (B142947) derivatives has revealed their potential as cholinesterase inhibitors. nih.govtandfonline.com

The inhibitory mechanism of these compounds often involves interaction with the catalytic active site (CAS) and/or the peripheral anionic site (PAS) of the cholinesterase enzymes. researchgate.net The benzamide moiety can form hydrogen bonds and π-π stacking interactions with key amino acid residues in the active site gorge. For example, molecular docking studies of some benzamide derivatives have shown interactions with residues like tryptophan (Trp84) and glycine (B1666218) (Gly118) in the AChE active site. proquest.com The pyrimidine ring of this compound could also participate in such interactions, potentially enhancing the binding affinity. The dimethyl groups might contribute to hydrophobic interactions within the enzyme's gorge. A study on benzamide and picolinamide derivatives showed that the position of substituents significantly influences inhibitory activity and selectivity. nih.govtandfonline.com

Table 2: Cholinesterase Inhibitory Activity of Structurally Related Benzamide Derivatives This table presents IC50 values for compounds structurally related to this compound to illustrate potential inhibitory activity. Data for the specific title compound is not available.

Compound Class Target Enzyme IC50
Benzamide/Nicotinamide/Cinnamamide Derivatives AChE 10.66 nM - 83.03 nM proquest.comnih.gov
Benzamide/Nicotinamide/Cinnamamide Derivatives BChE 32.74 nM - 66.68 nM proquest.comnih.gov
Picolinamide Derivatives AChE 2.49 µM nih.govtandfonline.com

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) and is a target for the treatment of infections caused by ureolytic bacteria. researchgate.net Pyrimidine-containing compounds have been explored as potential urease inhibitors. tandfonline.comnih.gov The inhibitory mechanism of such compounds often involves the interaction with the nickel ions in the active site of the urease enzyme. researchgate.net

The nitrogen and oxygen atoms in the this compound structure could chelate the nickel ions, thereby inactivating the enzyme. Additionally, the aromatic rings can engage in hydrophobic interactions with amino acid residues in the active site pocket. nih.gov Studies on dihydropyrimidine (B8664642) derivatives have shown that substituents on the pyrimidine ring can significantly affect the inhibitory potency. For instance, the presence of electron-donating groups like methoxy (B1213986) on an associated phenyl ring was found to enhance urease inhibition, likely by facilitating coordination with the nickel center. nih.gov The dimethyl groups on the pyrimidine ring of the title compound could influence its electronic properties and steric interactions within the active site.

The folate biosynthetic pathway is essential for the synthesis of nucleic acids and amino acids, making its enzymes attractive targets for antimicrobial agents. nih.gov Key enzymes in this pathway include dihydropteroate (B1496061) synthase (DHPS) and dihydrofolate reductase (DHFR). nih.govyoutube.com Sulfonamides are a well-known class of drugs that inhibit DHPS by acting as competitive inhibitors of its natural substrate, p-aminobenzoic acid (PABA). youtube.com

While this compound is not a classical sulfonamide, its benzamide portion has some structural similarity to PABA. It is conceivable that it could interact with the PABA-binding site of DHPS. Furthermore, pyrimidine derivatives like trimethoprim (B1683648) are known inhibitors of DHFR. nih.gov Therefore, this compound, possessing a pyrimidine ring, could potentially inhibit DHFR by mimicking the binding of the dihydrofolate substrate. The mechanism would likely involve the formation of hydrogen bonds and hydrophobic interactions within the enzyme's active site.

Structure-Activity Relationship (SAR) Studies for Molecular Interaction Enhancement

While specific SAR studies for this compound are not available, analysis of related compound series provides valuable insights into how structural modifications might enhance molecular interactions and biological activity.

For carbonic anhydrase inhibition , studies on benzenesulfonamides with fused-pyrimidine tails have shown that the nature and position of substituents on the pyrimidine ring are crucial for potency and selectivity. nih.gov Small alkyl groups, such as the dimethyl groups in the title compound, can fit into hydrophobic pockets and enhance binding.

In the context of cholinesterase inhibition , research on benzamide and picolinamide derivatives has demonstrated that the substitution pattern on the benzamide ring significantly impacts activity. nih.govtandfonline.com For instance, the position of a dimethylamine (B145610) side chain was found to markedly influence the inhibitory activity and selectivity against AChE and BChE. nih.govtandfonline.com This suggests that modifications to the benzoyl part of this compound could fine-tune its inhibitory profile.

Regarding urease inhibition , SAR studies of pyrimidine derivatives have highlighted the importance of electronic effects. nih.govnih.gov Electron-donating groups on associated phenyl rings were found to increase inhibitory activity, likely by enhancing the coordination of the inhibitor to the nickel ions in the active site. nih.gov This implies that the electronic nature of the benzoyl group in the title compound would be a key determinant of its urease inhibitory potential.

For inhibitors of the folate pathway , the structural similarity to the natural substrates (PABA for DHPS and dihydrofolate for DHFR) is paramount. SAR studies in this area focus on optimizing this mimicry to achieve high affinity and selectivity. The pyrimidine ring is a common feature in many DHFR inhibitors, and its substitution pattern is critical for effective binding. nih.gov

Receptor Binding Affinity and Ligand-Target Interactions

Direct experimental data on the receptor binding affinity of this compound is not readily found in the scientific literature. However, based on its structural components, we can hypothesize potential ligand-target interactions. The benzamide moiety is a common scaffold in ligands for various G protein-coupled receptors (GPCRs). For instance, benzamide analogs have been identified as negative allosteric modulators of neuronal nicotinic receptors. nih.gov

Interactions with Nucleic Acids and DNA/RNA Metabolism Pathways

Following a comprehensive review of available scientific literature, no specific studies detailing the direct interactions of this compound with nucleic acids or its influence on DNA/RNA metabolism pathways have been publicly reported. Research on the broader class of N-pyrimidinylbenzamides has explored various biological activities; however, the specific mechanisms at the nucleic acid level for this particular compound remain uninvestigated.

While some pyrimidine derivatives are known to act as nucleoside analogues or interfere with nucleotide metabolism, there is currently no evidence to suggest that this compound functions in this capacity. Further research, including in vitro binding assays with DNA and RNA and enzymatic assays with key proteins involved in nucleic acid synthesis and repair, would be necessary to elucidate any potential interactions.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT, B3LYP/6-31G)*

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost for studying organic molecules. scirp.orgresearchgate.net The B3LYP functional combined with the 6-31G* basis set is a popular and well-established model chemistry for such calculations, though it is noted that corrections for certain effects like London dispersion may be needed for higher accuracy. reddit.comnih.gov These methods are used to optimize the molecule's geometry and to calculate its electronic properties.

The electronic structure of a molecule is described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity and stability. schrodinger.comnih.gov A smaller energy gap generally suggests higher chemical reactivity and a greater ease of electronic excitation. nih.govsci-hub.se

Table 1: Example Frontier Orbital Energies for Benzamide (B126) Derivatives

Compound HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV)
Benzamide (Reference) -6.724 -1.071 5.65
N-benzhydryl benzamide -6.44 -1.06 5.37
N,N-diphenethyl benzamide -6.22 -0.77 5.44

Data sourced from a benchmark study on benzamide derivatives and is intended for illustrative purposes. sci-hub.se

Molecular orbital analysis provides a visual representation of the distribution of the HOMO and LUMO across the molecule, indicating the likely sites for electrophilic and nucleophilic attacks.

The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from quantum calculations. scispace.com It illustrates the charge distribution on the molecule's surface, with different colors representing varying electrostatic potentials. researchgate.net Typically, red areas indicate negative potential (electron-rich regions, prone to electrophilic attack), while blue areas show positive potential (electron-poor regions, prone to nucleophilic attack). researchgate.net For N-(4,6-dimethylpyrimidin-2-yl)benzamide, one would expect negative potential around the oxygen atom of the carbonyl group and the nitrogen atoms of the pyrimidine (B1678525) ring, making them potential hydrogen bond acceptors.

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, might bind to the active site of a macromolecular target, typically a protein or enzyme. scispace.comnih.govnih.gov This method helps in understanding potential biological activity by modeling the interactions at an atomic level. researchgate.net

Docking simulations generate multiple possible binding poses of the ligand within the target's binding site. These poses are then scored based on an estimated binding free energy, with lower energy scores typically indicating a more favorable interaction. jonuns.com The analysis focuses on identifying key intermolecular interactions such as:

Hydrogen bonds: Crucial for specificity and stability.

Hydrophobic interactions: Occur between nonpolar regions of the ligand and the target. researchgate.net

Electrostatic interactions: Involve charged or polar groups. nih.gov

Van der Waals forces: General non-specific interactions.

For instance, in a docking study of a related compound, 4-(benzylideneamino)-N-(4-methoxy-6-methyl pyrimidin-2-yl) benzamide, a docking score of -8.4 was reported against the EGFR receptor, indicating a strong predicted binding affinity.

Table 2: Example of Molecular Docking Interaction Analysis

Compound Target Receptor Docking Score (kcal/mol) Key Interactions Noted
Compound 4h* EGFR -8.4 Hydrogen bonding, Hydrophobic interactions

Data from a study on a structurally related pyrimidinyl benzamide derivative.

Computational tools are widely used to predict a compound's "drug-likeness" and its pharmacokinetic profile. jonuns.comnih.gov Drug-likeness is often assessed using rules like Lipinski's Rule of Five, which evaluates properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to predict oral bioavailability. researchgate.netnih.gov Online servers and software can calculate these physicochemical properties. nih.gov

Table 3: Key Parameters for Drug-Likeness and Pharmacokinetic Prediction

Parameter Description Significance
Molecular Weight (MW) The mass of the molecule. Influences absorption and diffusion.
logP The logarithm of the partition coefficient between octanol (B41247) and water. Measures lipophilicity, affecting absorption and distribution.
Hydrogen Bond Donors (HBD) Number of O-H and N-H bonds. Affects solubility and membrane permeability.
Hydrogen Bond Acceptors (HBA) Number of N and O atoms. Affects solubility and binding.
Polar Surface Area (PSA) Surface sum over all polar atoms. Predicts transport properties and blood-brain barrier penetration.

This table outlines common parameters used in computational drug-likeness prediction. nih.govnih.govnih.gov

Molecular Dynamics (MD) Simulations for Conformational Dynamics

While molecular docking provides a static picture of binding, Molecular Dynamics (MD) simulations offer a dynamic view. nih.govpeerj.com MD simulations model the movement of atoms in a molecule or a ligand-protein complex over time, providing insights into its conformational flexibility and stability. rsc.orgdntb.gov.uanih.gov

For this compound, an MD simulation could reveal its preferred conformations in a solvent or when bound to a biological target. Key analyses from MD simulations include the Root Mean Square Deviation (RMSD), which measures the stability of the molecule or complex over the simulation period. researchgate.netnih.gov A stable RMSD suggests that the system has reached equilibrium and that the binding pose is likely stable. nih.gov These simulations are crucial for validating docking results and understanding the dynamic nature of the ligand-receptor interactions that govern biological function. researchgate.netnih.gov

Force Field Development and Parameterization for Complex Simulations

The study of this compound through complex molecular dynamics (MD) simulations necessitates the use of a well-defined and accurate force field. A force field is a set of mathematical functions and associated parameters that describe the potential energy of a system of particles, in this case, the atoms of the molecule. While general-purpose force fields like the CHARMM General Force Field (CGenFF) and the General AMBER Force Field (GAFF) provide a good starting point for many organic molecules, specific parameterization is often required for novel compounds to ensure the accuracy of the simulations. nih.govuiuc.edu

As of the latest literature review, a specific, publicly available set of force field parameters developed explicitly for this compound has not been documented. Therefore, this section outlines the general, established methodology that would be employed for its parameterization, a crucial step for reliable in silico studies.

The process of parameterizing a novel molecule like this compound for use with a force field such as CHARMM or AMBER typically involves several key steps:

Initial Parameter Assignment: The molecule is first built in a molecular modeling program. Initial parameters for bonds, angles, dihedrals, and non-bonded interactions (van der Waals and electrostatic) are assigned by analogy to existing parameters within the chosen general force field. uiuc.edu Tools like the Force Field Toolkit (ffTK) can automate and facilitate this process. nih.gov

Quantum Mechanical (QM) Calculations: To refine the initial parameters, high-level QM calculations, often using Density Functional Theory (DFT), are performed. sci-hub.seedu.krd These calculations provide a more accurate description of the molecule's electronic structure and energy landscape. Key data derived from QM calculations include optimized geometries, vibrational frequencies, and the electrostatic potential (ESP).

Charge Parameterization: Atomic charges are a critical component of the force field, governing the electrostatic interactions. For this compound, charges would be derived by fitting them to the QM-calculated ESP. The Restrained Electrostatic Potential (RESP) fitting procedure is a common method used for this purpose, as it helps to avoid unrealistically large charges on buried atoms. nih.gov

Bonded Parameter Optimization: The parameters for bond stretching and angle bending are often refined by fitting them to the geometry and vibrational frequencies obtained from the QM calculations.

Dihedral Parameter Optimization: The torsional parameters, which govern the rotation around chemical bonds, are arguably the most challenging to parameterize. For a flexible molecule like this compound, with rotational freedom between the benzamide and pyrimidine rings, this is a critical step. The QM potential energy surface (PES) is scanned by systematically rotating key dihedral angles, and the force field's dihedral parameters are then optimized to reproduce this QM PES as closely as possible. nih.gov

Validation: Once a full set of parameters is developed, it must be validated. This is typically done by running MD simulations of the molecule in a relevant environment (e.g., in a solvent) and comparing the simulated bulk properties (like density and heat of vaporization) with experimental data, if available. nih.gov

The development of a robust force field for this compound would enable detailed investigations into its conformational dynamics, interactions with biological macromolecules, and other complex behaviors that are not accessible through static modeling alone.

Comparison of Theoretical Predictions with Experimental Data (e.g., IR, NMR)

A crucial aspect of validating computational models is the comparison of theoretically predicted properties with experimental data. For this compound, this would involve comparing calculated spectroscopic data, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra, with experimentally measured spectra. researchgate.netnih.gov Such comparisons help to confirm the accuracy of the computed molecular geometry and electronic structure.

Infrared (IR) Spectroscopy

Theoretical IR spectra can be calculated using DFT methods. The process involves optimizing the molecular geometry and then performing a frequency calculation. The resulting vibrational frequencies and their intensities can be compared with an experimental IR spectrum. It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other approximations inherent in the theoretical methods. researchgate.net

While a direct comparison for this compound is not available in the literature, the following table illustrates how such a comparison would be presented. The assignments are based on typical vibrational modes for similar chemical moieties.

Vibrational ModeHypothetical Experimental Frequency (cm⁻¹)Hypothetical Calculated Frequency (cm⁻¹) (Scaled)Assignment
ν(N-H)~3350~3345Amide N-H stretch
ν(C-H)arom~3100-3000~3080Aromatic C-H stretch
ν(C-H)aliph~2950~2945Methyl C-H stretch
ν(C=O)~1670~1665Amide I (C=O stretch)
δ(N-H)~1610~1605Amide II (N-H bend)
ν(C=N)~1580~1575Pyrimidine ring stretch
ν(C=C)~1550~1545Aromatic ring stretch

Disclaimer: The data in this table is hypothetical and for illustrative purposes only. Specific experimental and calculated values for this compound are not available in the cited literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Similarly, theoretical NMR chemical shifts can be calculated using DFT, typically with the Gauge-Independent Atomic Orbital (GIAO) method. nih.govnih.gov These calculations provide theoretical chemical shifts for ¹H and ¹³C nuclei, which can be directly compared to experimental NMR data. The accuracy of the prediction depends on the chosen functional, basis set, and the inclusion of solvent effects. nih.gov

A comparison for this compound would resemble the data presented in the table below. The chemical shifts are influenced by the electronic environment of each nucleus.

AtomHypothetical Experimental δ (ppm)Hypothetical Calculated δ (ppm)Assignment
Amide N-H~10.5~10.4Proton on amide nitrogen
Aromatic C-H (ortho)~8.0~7.9Protons ortho to carbonyl on benzoyl ring
Aromatic C-H (meta, para)~7.5-7.6~7.4-7.5Protons meta and para to carbonyl on benzoyl ring
Pyrimidine C-H~6.8~6.7Proton on pyrimidine ring
Methyl C-H~2.4~2.3Protons on methyl groups of pyrimidine ring
Carbonyl C~165~164Carbonyl carbon of the amide
Pyrimidine C-N~160~159Carbons in pyrimidine ring bonded to nitrogen
Methyl C~24~23Carbons of the methyl groups

Disclaimer: The data in this table is hypothetical and for illustrative purposes only. Specific experimental and calculated values for this compound are not available in the cited literature.

A strong correlation between the calculated and experimental spectra would lend confidence to the accuracy of the computational model of this compound, enabling its use in more complex theoretical investigations. nih.govnih.gov

Potential Applications in Chemical Synthesis and Materials Science

Utilization as Building Blocks in Organic Synthesis

The N-(4,6-dimethylpyrimidin-2-yl)benzamide scaffold is a valuable building block in organic synthesis, primarily due to the reactivity of its constituent 2-aminopyrimidine (B69317) and benzamide (B126) functionalities. The 2-aminopyrimidine core is a well-established synthon for creating a diverse range of heterocyclic compounds. mdpi.comnih.gov The N-acylation of 2-aminopyrimidines is a fundamental transformation, though it can sometimes lead to undesired N,N-diacylation products depending on the reaction conditions, particularly the strength of the base used. semanticscholar.org

The synthesis of derivatives often involves leveraging the 2-aminopyrimidine moiety. For instance, palladium-catalyzed reactions like the Sonogashira or Suzuki couplings can be used on halogenated aminopyrimidine precursors to introduce aryl or alkynyl groups, creating more complex structures. nih.gov The resulting N-acylated pyrimidine (B1678525) can then serve as an intermediate for further molecular elaboration, acting as a foundational piece for constructing molecules with specific biological or material properties.

Precursors for Advanced Heterocyclic Systems

The structure of this compound makes it a promising precursor for the synthesis of more complex, fused heterocyclic systems. jchr.orgjchr.org The pyrimidine ring, activated by its nitrogen atoms, and the adjacent exocyclic amide group can participate in intramolecular cyclization reactions to form polycyclic structures. nih.govderpharmachemica.com

Methodologies for creating fused pyrimidine systems often start with a functionalized pyrimidine core. derpharmachemica.com For example, reactions can be designed to form a new ring by involving the exocyclic amine and one of the ring nitrogens. One-pot syntheses have been developed for related systems, such as N-aryl[3,4-d]pyrazolopyrimidines, which involve an intramolecular N-N bond-forming cyclization as a key step. nih.gov Such strategies could theoretically be adapted to this compound, using the benzamide portion or a modified version thereof to facilitate cyclization and generate novel triazolo- or pyrazolo-fused pyrimidine frameworks. These advanced heterocyclic systems are of significant interest due to their prevalence in pharmacologically active compounds.

Role in Supramolecular Chemistry and Cocrystal Design

The N-(acyl)aminopyrimidine moiety is a powerful and reliable building block in supramolecular chemistry and crystal engineering. This is primarily due to its capacity for forming specific and predictable hydrogen-bonding patterns. The arrangement of hydrogen bond donors (the amide N-H) and acceptors (the pyrimidine ring nitrogens and the carbonyl oxygen) allows for the directed assembly of molecules into higher-order structures.

A close analogue, sulfamethazine (B1682506), which contains the 4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide structure, has been extensively studied for its ability to form cocrystals with a variety of carboxylic acids and amides. nih.govresearchgate.net These studies demonstrate the robustness of the hydrogen-bonding synthons derived from the N-(4,6-dimethylpyrimidin-2-yl) core, providing a strong basis for its utility in cocrystal design.

Design of Hydrogen-Bonded Frameworks

The key to the utility of this compound in designing hydrogen-bonded frameworks lies in its ability to form well-defined supramolecular synthons. The most prominent of these is the R²₂(8) graph set motif, which is a robust dimeric structure formed between the 2-acylaminopyrimidine unit and a carboxylic acid. nih.govresearchgate.net This synthon involves a pair of complementary hydrogen bonds: one between the amide N-H and the carboxylic acid's carbonyl oxygen (N-H···O), and another between the carboxylic acid's hydroxyl group and one of the pyrimidine ring's nitrogen atoms (O-H···N).

The stability and predictability of this interaction make it a cornerstone for building more extensive networks. nih.gov In the solid state, these dimeric units can further self-assemble through other, weaker interactions, leading to the formation of one-, two-, or three-dimensional frameworks. The specific architecture is influenced by the nature of the co-former molecule and any solvent molecules that may be incorporated into the crystal lattice. nih.gov

Synthon Type Interacting Groups Hydrogen Bonds Graph Set Significance
Heterodimer2-Acylaminopyrimidine + Carboxylic AcidN-H···O (Amide-Carbonyl) and O-H···N (Acid-Pyrimidine)R²₂(8)A highly robust and predictable synthon for cocrystal formation. nih.govresearchgate.net
Homodimer2-Acylaminopyrimidine + 2-AcylaminopyrimidineN-H···N (Amide-Pyrimidine)R²₂(8)Can occur in the absence of other co-formers, leading to self-assembly.

Exploration of Crystal Engineering Principles

Crystal engineering aims to design and synthesize solid-state structures with desired properties by controlling intermolecular interactions. This compound is an excellent candidate for such exploration due to the hierarchical and predictable nature of its hydrogen bonds. The reliability of the R²₂(8) heterodimer synthon with carboxylic acids allows chemists to rationally design cocrystals. researchgate.net

By selecting different carboxylic acid co-formers, it is possible to systematically modify the resulting crystal structure and, consequently, the material's physicochemical properties, such as solubility, stability, and melting point. Studies on the closely related sulfamethazine have shown that it can form cocrystals or salts depending on the pKa difference between it and the acidic co-former, highlighting the fine control that can be exerted over the final solid form. researchgate.net This makes the this compound scaffold a valuable tool for systematically studying intermolecular interactions and developing new crystalline materials with tailored characteristics. nih.gov

Applications as Corrosion Inhibitors

While direct experimental studies on this compound as a corrosion inhibitor are not widely reported, its structural components—a pyrimidine ring and a benzamide group—are well-known features in effective corrosion inhibitors for various metals in acidic media. tandfonline.comresearchgate.net Organic inhibitors function by adsorbing onto the metal surface, creating a protective barrier that impedes the corrosion process. academicjournals.org

The effectiveness of these inhibitors is typically attributed to the presence of heteroatoms (like nitrogen, oxygen, and sulfur) with lone pairs of electrons and aromatic rings with π-electrons. researchgate.net Pyrimidine derivatives are recognized as efficient, environmentally friendly corrosion inhibitors because the nitrogen atoms and π-electrons in the ring can coordinate with the vacant d-orbitals of metal atoms, leading to strong adsorption. researchgate.netnih.govresearchgate.net Similarly, benzamide and its derivatives have demonstrated significant inhibition efficiency for mild steel in acidic environments, acting as mixed-type inhibitors that adsorb onto the metal surface. scielo.org.zacovenantuniversity.edu.ngresearchgate.net

Given that this compound possesses multiple nitrogen atoms in its pyrimidine ring, an oxygen atom in its carbonyl group, and two aromatic systems, it contains all the necessary functional groups to be a potent corrosion inhibitor. It is hypothesized to adsorb onto metal surfaces through both physical (electrostatic) and chemical (coordination bond) interactions, making it a strong candidate for applications in metal protection.

Inhibitor Class Metal/Medium Max. Inhibition Efficiency (%) Mechanism
Pyrimidine DerivativesCopper / 1M HNO₃>99%Mixed-type inhibitor, adsorption via N atoms and π-electrons. nih.gov
Pyrimidine DerivativesMild Steel / 1M HCl>90%Mixed-type (predominantly cathodic), chemisorption and physisorption. tandfonline.com
BenzamideMild Steel / 0.5M H₂SO₄~70%Mixed-type inhibitor, adsorption follows Freundlich isotherm. scielo.org.zasemanticscholar.org
BenzamideCarbon Steel / 1M HCl~91%Mixed-type inhibitor, adsorption follows Temkin's isotherm. researchgate.net

Development of Smart Materials and Functional Polymers

The unique structural characteristics of this compound make it a compelling candidate for integration into smart materials and functional polymers, although this application is still largely exploratory. Smart materials are designed to respond to external stimuli, and the hydrogen-bonding capabilities of this molecule are central to this potential. nih.gov

The robust, directional hydrogen bonds of the acylaminopyrimidine unit could be used to form cross-links in a polymer network. nih.gov This could lead to the development of self-healing materials, where broken bonds can reform upon heating, or stimuli-responsive hydrogels that change their properties in response to pH or temperature. elsevierpure.com

Furthermore, the entire molecule can be incorporated into polymer chains, either as a pendant group or within the main backbone, to create functional polymers with tailored properties. polysciences.com

Improved Polymer Properties : The incorporation of rigid, polarizable heterocyclic rings like pyrimidine into polymer backbones, such as polyimides, has been shown to modify solubility and enhance thermal stability. tandfonline.com

Functional Polyamides : Aromatic polyamides containing benzamide groups are known for their high performance. Introducing the this compound unit could create novel polyamides with specific recognition or thermal properties. mdpi.comresearchgate.netresearchgate.net

Bio-inspired Polymers : Cationic polymers containing pyrimidine bases have been developed as effective nanocarriers for DNA and protein delivery, demonstrating the biocompatibility of the scaffold. nih.gov

The combination of a rigid aromatic structure with strong hydrogen-bonding sites makes this compound a versatile component for designing the next generation of advanced polymers and materials. mdpi.com

Future Research Trajectories and Interdisciplinary Opportunities

Exploration of Novel Synthetic Routes with Enhanced Sustainability

The synthesis of N-(4,6-dimethylpyrimidin-2-yl)benzamide and its derivatives is an area ripe for the application of green chemistry principles. Traditional synthetic methods for pyrimidine (B1678525) and benzamide (B126) compounds often rely on harsh reagents and solvents, generating significant chemical waste. rasayanjournal.co.in Future research will likely focus on developing more sustainable and atom-economical synthetic pathways.

Key areas of exploration include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and energy consumption compared to conventional heating methods. powertechjournal.comnih.gov The application of microwave irradiation to the condensation reactions involved in forming the pyrimidine ring or the amide bond could lead to higher yields and cleaner reaction profiles.

Ultrasound-Assisted Synthesis: Sonication offers another energy-efficient method to promote chemical reactions. rasayanjournal.co.innih.gov Its use could enhance the synthesis of this compound by improving mass transfer and accelerating reaction rates.

Multicomponent Reactions (MCRs): Designing a one-pot synthesis where the pyrimidine and benzamide moieties are assembled in a single, efficient process would be a significant advancement. powertechjournal.combenthamdirect.com MCRs are inherently more sustainable as they reduce the number of synthetic steps and purification stages. researchgate.net

Green Catalysts and Solvents: The exploration of biodegradable and reusable catalysts, such as enzyme-based catalysts or supported metal catalysts, can minimize the environmental impact. rasayanjournal.co.innih.gov Similarly, replacing traditional organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids is a crucial aspect of sustainable synthesis. rasayanjournal.co.inrsc.org

Sustainable ApproachPotential AdvantageRelevant Research Area
Microwave-Assisted SynthesisReduced reaction time, lower energy consumptionPyrimidine ring formation, Amide bond synthesis
Ultrasound-Assisted SynthesisEnhanced reaction rates, improved mass transferCondensation reactions
Multicomponent ReactionsIncreased efficiency, reduced wasteOne-pot synthesis of the target molecule
Green CatalystsReduced toxicity, reusabilityCatalytic condensation and amidation
Green SolventsLower environmental impact, improved safetyReaction medium optimization

Advanced Mechanistic Characterization of Molecular Interactions

A deeper understanding of how this compound interacts with biological targets at a molecular level is crucial for unlocking its full potential. Future research will employ a combination of experimental and computational techniques to elucidate these mechanisms.

In Silico Docking and Molecular Dynamics: Computational studies can predict the binding modes and affinities of this compound and its derivatives with various proteins and enzymes. aip.orgnih.govnih.gov Molecular dynamics simulations can further reveal the dynamic nature of these interactions over time.

Structural Biology: X-ray crystallography and NMR spectroscopy can provide high-resolution structural information of the compound bound to its biological target. nih.govnih.gov This data is invaluable for understanding the specific hydrogen bonds, hydrophobic interactions, and other forces that govern binding. For instance, studies on related benzamide compounds have shown that the amide group can form crucial polar interactions with receptor residues. acs.org

Biophysical Techniques: Methods such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be used to quantitatively measure the binding kinetics and thermodynamics of the compound with its target, providing insights into the strength and nature of the interaction.

High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

To explore the chemical space around this compound, high-throughput screening (HTS) and combinatorial chemistry will be indispensable tools. wikipedia.org These approaches allow for the rapid synthesis and evaluation of large libraries of related compounds, accelerating the discovery of derivatives with enhanced properties. nih.govnih.gov

Combinatorial Library Synthesis: By systematically varying the substituents on both the pyrimidine and benzoyl rings, vast libraries of derivatives can be generated. wikipedia.orgacs.org Solid-phase synthesis is a particularly powerful technique for creating these libraries, as it simplifies the purification process. wikipedia.orgacs.org

High-Throughput Screening (HTS): These libraries can then be screened against a panel of biological targets to identify "hits" with desired activities. nih.govthermofisher.comnih.gov HTS assays can be designed to measure a wide range of biological responses, from enzyme inhibition to effects on cell viability. nih.govnih.gov

Fragment-Based Screening: Another approach is to screen libraries of smaller molecular fragments that can then be linked together to create more potent and specific ligands for a target. stanford.edu

TechniqueApplicationExpected Outcome
Combinatorial ChemistryGeneration of diverse derivative librariesA large pool of novel compounds for screening
High-Throughput Screening (HTS)Rapid biological evaluation of librariesIdentification of "hit" compounds with desired activity
Fragment-Based ScreeningIdentification of small binding fragmentsBuilding blocks for constructing potent ligands

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. nih.govmednexus.org These computational tools can be applied to the design and optimization of this compound derivatives.

Predictive Modeling: AI/ML algorithms can be trained on existing data to predict the biological activity, physicochemical properties, and potential toxicity of novel compounds before they are synthesized. premierscience.comnih.gov This can significantly reduce the time and cost associated with drug development. nih.gov

De Novo Design: Generative AI models can design entirely new molecules with desired properties. springernature.com By providing the model with a set of constraints, such as a desired binding affinity for a specific target, it can generate novel chemical structures based on the this compound scaffold.

Virtual Screening: AI can enhance virtual screening by more accurately predicting which molecules in a large database are likely to bind to a target of interest, thereby prioritizing compounds for experimental testing. premierscience.com

Collaborative Research at the Interface of Chemistry, Biology, and Materials Science

The future of research on this compound lies in interdisciplinary collaboration. chemscene.com The complex challenges in modern science often require the combined expertise of chemists, biologists, and materials scientists.

Chemical Biology: Collaborations between chemists and biologists are essential to fully characterize the biological activity of this compound and its derivatives. chemscene.com This includes identifying biological targets, elucidating mechanisms of action, and evaluating efficacy in cellular and animal models. nih.gov

Materials Science: The unique chemical structure of this compound could be leveraged in the development of novel materials. For instance, pyrimidine-containing compounds have been explored for their potential in creating light-emitting devices and functional polymers. rasayanjournal.co.in Collaborative efforts could explore the incorporation of this compound into polymers or nanomaterials to create "smart" materials with specific biological or electronic properties.

Bioactive Materials: The intersection of biology and materials science offers exciting possibilities for creating materials that can interact with biological systems in a controlled manner. mdpi.com this compound, with its potential bioactivity, could serve as a key component in the design of drug-eluting coatings for medical devices or as a functional ligand on biosensors.

Q & A

Q. What are the common synthetic routes for N-(4,6-dimethylpyrimidin-2-yl)benzamide, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is typically synthesized via a multi-step condensation reaction. For example, benzaldehyde reacts with ethanol under reflux to form an intermediate (e.g., N-(phenoxycarbonyl)benzamide), which is then condensed with 4,6-dimethylpyrimidine. Key parameters include temperature control (boiling conditions for 30 minutes per step) and stoichiometric ratios of reactants. Yield optimization may involve catalytic acid (e.g., acetic acid) or inert atmospheres to suppress side reactions. Yields of ~68% have been reported using these methods, but adjustments in solvent polarity (e.g., switching to DMF) or extended reaction times may improve efficiency .

Q. How is This compound characterized structurally, and what analytical techniques are essential?

  • Methodological Answer : Structural confirmation relies on:
  • Single-crystal X-ray diffraction (SC-XRD) : Provides crystallographic parameters (e.g., space group P1, unit cell dimensions a=8.28 Å, b=9.61 Å, c=16.57 Å) and hydrogen-bonding patterns .
  • Spectroscopy : ¹H/¹³C NMR to verify substituent integration (e.g., δ 2.28 ppm for methyl groups) and IR for functional groups (e.g., C=O stretches at ~1700 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 239.28) .

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., bond angles, thermal parameters) be resolved during refinement of This compound?

  • Methodological Answer : Discrepancies often arise from disordered atoms or insufficient data resolution. Use software like SHELXL for iterative refinement, applying restraints (e.g., N–H bond lengths fixed at 0.86±0.01 Å) and weighting schemes to improve R factors (target R < 0.05). Validate against independent datasets and cross-check with programs like ORTEP-3 for thermal ellipsoid visualization . For example, the compound’s triclinic structure required 345 parameters and 4 restraints to achieve wR(F²) = 0.136 .

Q. What computational strategies are effective in predicting the biological activity of This compound derivatives?

  • Methodological Answer :
  • Molecular docking : Use tools like AutoDock Vina to simulate ligand-receptor interactions (e.g., binding to σ1R or enzymes). Focus on substituent effects; for instance, trifluoromethyl groups enhance metabolic stability and lipophilicity .
  • QSAR modeling : Correlate structural features (e.g., pyrimidine ring methylation) with activity data. Parameters like LogP (calculated ~5.9 for analogs) and PSA (~83 Ų) guide bioavailability predictions .
  • MD simulations : Assess stability of ligand-target complexes over time (e.g., 100 ns trajectories in GROMACS) .

Q. How do competing reaction pathways during synthesis impact the purity of This compound, and how can side products be minimized?

  • Methodological Answer : Common side products include unreacted intermediates or over-alkylated derivatives. Monitor via TLC or HPLC at each step. For example, the use of acetylacetone in one synthesis route reduced side reactions, achieving 80% yield after recrystallization . Optimize stoichiometry (e.g., 2:1 molar ratio of 4,6-dimethylpyrimidine to benzamide intermediate) and employ scavengers (e.g., molecular sieves) to absorb excess reagents .

Q. What role does hydrogen bonding play in the crystal packing and stability of This compound?

  • Methodological Answer : Intramolecular N–H⋯N hydrogen bonds (e.g., between the benzimidazole NH and pyrimidine N atoms) stabilize the planar molecular conformation. Intermolecular bonds (e.g., C–H⋯π interactions) contribute to lattice energy, as seen in the compound’s high melting point (623 K). Analyze via Hirshfeld surfaces (using CrystalExplorer) to quantify interaction contributions .

Methodological Challenges & Contradictions

Q. How should researchers address conflicting reports on the biological efficacy of This compound analogs?

  • Methodological Answer : Contradictions may stem from assay variability (e.g., cell line differences) or impurities. Standardize testing protocols:
  • Use >95% pure compounds (verified by HPLC).
  • Replicate assays in triplicate with controls (e.g., unsubstituted benzamide).
  • Cross-validate via orthogonal methods (e.g., enzymatic vs. cell-based assays) .

Q. What strategies improve the reproducibility of crystallographic data for this compound across different labs?

  • Methodological Answer : Adopt unified refinement protocols:
  • Use SHELX -compatible CIF files with standardized restraints.
  • Deposit raw data in repositories (e.g., Cambridge Structural Database) for independent validation.
  • Report detailed experimental conditions (e.g., temperature = 295 K, MoKα radiation) to minimize systematic errors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.